
Alafosfalin structure activity relationship

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Alafosfalin

CAS No.: 60668-24-8

Cat. No.: S517799

Get Quote

Introduction and Significance

Alafosfalin (L-alanyl-L-1-aminoethylphosphonic acid) represents a class of synthetic antibacterial agents

known as phosphonopeptides [1] [2]. These compounds were strategically designed as inhibitors of

bacterial cell wall biosynthesis, utilizing a unique "warhead and delivery" system where the antibacterial

component is covalently linked to amino acids to facilitate uptake via bacterial peptide transport systems [3].

The rationale behind their development stems from targeting the essential steps in peptidoglycan synthesis,

specifically alanine racemase activity, which is crucial for producing D-alanine, an essential component of

the bacterial cell wall [3] [2].

In light of increasing antimicrobial resistance, particularly among carbapenemase-producing

Enterobacterales (CPE), methicillin-resistant Staphylococcus aureus (MRSA), and glycopeptide-resistant

enterococci (GRE), there has been renewed interest in revisiting phosphonopeptides like alafosfalin as

potential therapeutic options for multidrug-resistant infections [3].

Molecular Architecture and Mechanism of Action

Core Structural Components

Alafosfalin consists of two primary components:
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L-alanyl residue: Serves as the carrier portion facilitating transport into bacterial cells

L-1-aminoethylphosphonic acid (fosfalin): The active phosphonate "warhead" that inhibits cell wall
synthesis [1] [2]

This dipeptide mimetic is actively transported into bacterial cells via LL-dipeptide permeases [3]. Once

inside, intracellular hydrolysis by aminopeptidases cleaves the peptide bond, releasing the active moiety

fosfalin (L-1-aminoethylphosphonic acid) [3]. Fosfalin then acts as a potent inhibitor of alanine racemase,

preventing the conversion of L-alanine to D-alanine [3]. Since D-alanine is an essential constituent for

peptidoglycan cross-linking, its depletion leads to impaired cell wall synthesis and ultimately bacterial cell

death [3].

Table 1: Key Structural Features and Their Functional Roles in Alafosfalin

Structural Component Chemical Description Functional Role

L-alanyl residue Natural amino acid Facilitates transport via bacterial dipeptide
permeases

Peptide bond -CO-NH- linkage Cleaved by intracellular bacterial
aminopeptidases

L-1-aminoethylphosphonic
acid

Phosphonic acid analog of
alanine

Inhibits alanine racemase after release

C-P bond Direct carbon-phosphorus
bond

Confers metabolic stability against
hydrolysis

The following diagram illustrates the mechanism of action of alafosfalin from cellular uptake to bacterial

cell death:
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Mechanism of antibacterial action of alafosfalin
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Structure-Activity Relationship Analysis

Stereochemical Requirements

Extensive SAR studies have revealed that L-stereochemistry is generally required for both components

of the phosphonodipeptide to maintain antibacterial activity [4] [5]. Modifications to the L-Ala(P) moiety

typically result in diminished activity, though phosphonate analogues of L-phenylalanine [L-Phe(P)] and L-

serine [L-Ser(P)] yield weakly active compounds L-Ala-L-Phe(P) and L-Ala-L-Ser(P) [4] [5].

Amino Acid Substitutions

Systematic variation of the L-alanyl residue has demonstrated that replacement with other amino acids can

significantly impact both potency and antibacterial spectrum [1] [6]:

L-Norvaline (L-Nva) substitution produces L-Nva-L-Ala(P), which exhibits enhanced in vitro activity
compared to the parent compound [4] [5]

Certain modifications yield dipeptides with broader antibacterial spectra, including activity against
Pseudomonas aeruginosa, which is not covered by alafosfalin itself [1] [6]

Specific substitutions can improve in vivo efficacy when administered orally, though most active
phosphonodipeptides show superior performance with parenteral administration [1] [6]

Oligopeptide Extensions

Phosphono-oligopeptides demonstrate interesting properties that differ from their dipeptide precursors:

Compounds like (L-Ala)₂-L-Ala(P) exhibit broader in vitro antibacterial spectra against additional

pathogens including Haemophilus influenzae, Streptococcus faecalis, and Streptococcus
pneumoniae [1] [6]

However, this expanded in vitro activity often does not translate to in vivo efficacy due to rapid
metabolic cleavage to the parent dipeptide [4] [5]

Stabilized oligopeptides such as Sar-L-Nva-L-Nva-L-Ala(P) have been developed with enhanced in
vivo potency and broader antibacterial spectrum [4] [5]

Table 2: Activity Spectrum of Alafosfalin Against Contemporary Bacterial Pathogens
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Bacterial Category
Representative
Pathogens

MIC₉₀
(mg/L)

Potency Compared to
Fosfomycin

Gram-negative Bacteria

Escherichia coli (including
CPE)

53 isolates (35
carbapenemase

producers)

0.25 4-fold more active

Klebsiella pneumoniae 87% of isolates 8 Variable

Enterobacter cloacae 27 isolates 4 16-fold more active

Gram-positive Bacteria

Methicillin-resistant
Staphylococcus aureus
(MRSA)

37 isolates 8 Comparable

Glycopeptide-resistant

Enterococcus faecium
34 isolates (31

glycopeptide-resistant)

32 Di-alanyl fosfalin more

potent (MIC₉₀ = 4 mg/L)

Experimental Protocols for Key Assays

In Vitro Antibacterial Susceptibility Testing

Objective: Determine minimum inhibitory concentrations (MICs) of phosphonopeptides against bacterial

isolates [3].

Methodology:

Prepare serial two-fold dilutions of phosphonopeptides in appropriate broth media (Mueller-Hinton
broth recommended)

Standardize bacterial inoculum to approximately 5 × 10⁵ CFU/mL
Incubate at 35±2°C for 16-20 hours

Determine MIC as the lowest concentration completely inhibiting visible growth
Include quality control strains according to CLSI/EUCAST guidelines
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Chequerboard Synergy Testing

Objective: Evaluate synergistic interactions between alafosfalin and conventional antibiotics (e.g.,

meropenem) against multidrug-resistant pathogens [3].

Methodology:

Prepare two-dimensional arrays of antibiotic combinations in microtiter plates

Alafosfalin concentrations typically range from 0.125-8 mg/L
Meropenem concentrations typically range from 0.06-32 mg/L

Calculate fractional inhibitory concentration index (FICI) where:
FICI = (MIC of drug A in combination/MIC of drug A alone) + (MIC of drug B in combination/MIC

of drug B alone)
FICI ≤ 0.5 indicates synergy [3]

In Vivo Efficacy Models

Objective: Assess in vivo antibacterial activity in infected animal models [1] [6].

Methodology:

Utilize murine septicemia models with clinical isolates (e.g., E. coli, K. pneumoniae)

Administer phosphonopeptides via oral or parenteral routes at various time points post-infection
Monitor survival rates or bacterial loads in target organs

Compare efficacy to parent compounds and standard antibiotics

Contemporary Research and Therapeutic Potential

Recent investigations have revealed that alafosfalin demonstrates promising activity against contemporary

multidrug-resistant pathogens [3]:

Synergy with β-lactams: Against carbapenemase-producing Enterobacterales, alafosfalin exhibits

synergy with meropenem in 16 of 20 isolates (80%) as determined by FICI ≤ 0.5 [3]
Activity against MRSA: Alafosfalin exhibits moderate activity (MIC₉₀ = 8 mg/L) with slightly

enhanced potency observed for β-chloro-L-alanyl-β-chloro-L-alanine (MIC₉₀ = 4 mg/L) [3]
Potent anti-enterococcal activity: Di-alanyl fosfalin demonstrates exceptional activity against

glycopeptide-resistant enterococci (MIC₉₀ = 0.5 mg/L for E. faecalis and 2 mg/L for E. faecium),
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representing a 16-256-fold improvement over alafosfalin [3]

The following diagram illustrates the strategic approach to developing phosphonopeptides with enhanced

therapeutic potential:
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Rational development path for enhanced phosphonopeptides

Conclusion and Future Perspectives
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The structure-activity relationship of alafosfalin reveals a sophisticated molecular design that effectively

targets bacterial cell wall biosynthesis through a unique transport-activated mechanism. Key structural

features essential for antibacterial activity include the L-stereochemistry of both components, specific amino

acid substitutions that modulate potency and spectrum, and oligopeptide extensions that can broaden activity

despite metabolic stability challenges.

Contemporary research demonstrates that phosphonopeptides retain clinically relevant activity against

modern multidrug-resistant pathogens, particularly when used in combination with other antibiotics. The

development of stabilized analogs and strategic combinations may position this class of antibacterial agents

as valuable therapeutic options in the ongoing battle against antimicrobial resistance.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United
States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 9 / 9 Tech Support

https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s517799?utm_src=pdf-bulk
https://www.smolecule.com/products/s517799?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

